4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid
Overview
Description
4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid (4-PPSB) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a benzoic acid derivative with a sulfamoyl group at the 5-position and a propylamino group at the 3-position. As a result of its unique structure, 4-PPSB has been used in many different areas of research, including biochemical and physiological studies, as well as applications in drug development.
Scientific Research Applications
Chemical Synthesis and Structural Variations
Research into compounds structurally related to 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid has led to the synthesis and screening of various derivatives for their potential applications. For instance, Nielsen et al. (1975) synthesized a range of 4-substituted 3-alkylamino-, 3-alkoxy-, 3-alkylthio-, and 3-alkyl-5-sulfamoylbenzoic acids to explore their diuretic properties, finding that certain substitutions retained or even enhanced diuretic potency (Nielsen et al., 1975). This work supports the concept that structural modifications can significantly impact the biological activity of sulfamoylbenzoic acid derivatives.
Metabolic Pathways and Biological Implications
The metabolism of compounds related to 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid has been extensively studied to understand their pharmacokinetics and therapeutic potential. Kolis et al. (1976) identified various metabolites of bumetanide, a diuretic closely related to the core structure of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid, in rats and dogs, highlighting the metabolic alterations and excretion pathways critical for drug design and therapeutic applications (Kolis et al., 1976).
Therapeutic and Pharmacological Effects
Further research into the pharmacological effects of related compounds has revealed potential therapeutic applications. For example, Sevak et al. (2002) investigated the gastroprotective effects of β3 adrenoceptor agonists, including compounds with structural similarities to 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid, demonstrating significant reduction in gastric ulceration in rats, comparable to traditional treatments (Sevak et al., 2002).
Anticonvulsant Properties
The exploration of anticonvulsant activities has led to the synthesis of alkyl esters of sulfamoylbenzoic acids, revealing that certain derivatives exhibit strong antielectroshock effects in mice, indicating the potential for these compounds in treating seizure disorders (Hamor & Farraj, 1965).
properties
IUPAC Name |
4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACFNSGLDGBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615220 | |
Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid | |
CAS RN |
28395-28-0 | |
Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.